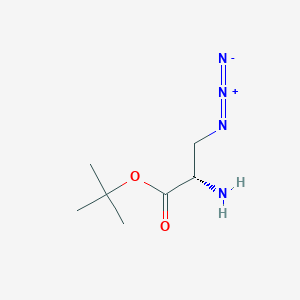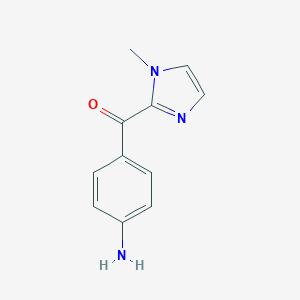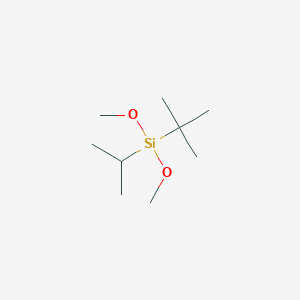![molecular formula C9H13NO2 B009573 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one CAS No. 100782-25-0](/img/structure/B9573.png)
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, also known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a derivative of psilocin, a naturally occurring compound found in certain types of mushrooms. 4-AcO-DMT has gained popularity in recent years due to its psychedelic effects, which are similar to those of psilocybin mushrooms.
Aplicaciones Científicas De Investigación
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one has been used in various scientific research studies to investigate its effects on the brain and behavior. It has been found to have similar effects to psilocybin, including altered perception, mood, and cognition. Research has also shown that 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one has potential therapeutic applications for the treatment of anxiety, depression, and addiction.
Mecanismo De Acción
The exact mechanism of action of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is thought to activate these receptors, leading to altered perception and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, which can lead to visual distortions and hallucinations. The effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one can last for several hours, and users may experience a range of emotions, from euphoria to anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one in lab experiments is that it is a synthetic compound, which means that its purity and potency can be controlled more easily than natural compounds. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its effects on the brain and behavior.
Direcciones Futuras
There are many potential future directions for research on 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. One area of interest is its potential therapeutic applications for the treatment of mental health disorders such as anxiety and depression. Another area of research could focus on the long-term effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one use, including any potential risks or benefits. Additionally, more research is needed to fully understand the mechanism of action of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one and its effects on the brain and behavior.
Conclusion:
In conclusion, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is a synthetic psychedelic compound that has gained popularity in recent years due to its effects on perception, mood, and cognition. It has been used in various scientific research studies to investigate its potential therapeutic applications and its effects on the brain and behavior. While there is still much to be learned about this compound, its potential for future research and applications is promising.
Métodos De Síntesis
The synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one involves the acetylation of psilocin using acetic anhydride. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
100782-25-0 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
6-acetyl-6-azabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)10-5-7-2-3-9(12)8(10)4-7/h7-8H,2-5H2,1H3 |
Clave InChI |
VIUKNPFVFOCTAI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CCC(=O)C1C2 |
SMILES canónico |
CC(=O)N1CC2CCC(=O)C1C2 |
Sinónimos |
6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)









![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)